molecular formula C9H11BrO B1289038 1-Bromo-4-(2-methoxyethyl)benzene CAS No. 60835-90-7

1-Bromo-4-(2-methoxyethyl)benzene

Cat. No.: B1289038
CAS No.: 60835-90-7
M. Wt: 215.09 g/mol
InChI Key: IVWZNFTXJKWJMJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromine atom and a 2-methoxyethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(2-methoxyethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination reactions, where it can interact with nucleophiles and undergo substitution reactions . The compound’s bromine atom can be replaced by other functional groups through nucleophilic substitution, making it a versatile intermediate in organic synthesis. Additionally, this compound can interact with enzymes involved in oxidative processes, potentially influencing the activity of these enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its interaction with biomolecules through free radical bromination . In this process, the bromine atom in the compound can be replaced by other functional groups, leading to the formation of new chemical bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the substitution reaction. Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the long-term effects of this compound on cellular function can vary depending on the experimental conditions and the specific cell types being studied. The compound’s stability and degradation products can also influence its overall activity and effectiveness in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biochemical response. It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo oxidative processes, where it is metabolized by enzymes such as cytochrome P450 oxidases. These metabolic reactions can lead to the formation of reactive intermediates and metabolites, which can further interact with other biomolecules and influence cellular function. The effects of this compound on metabolic flux and metabolite levels are important considerations in biochemical studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its overall activity and effectiveness . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins and other cellular components, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its biochemical properties and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific enzymes and regulatory proteins. The subcellular localization of this compound is an important factor in understanding its biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxyethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxyethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-(2-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWZNFTXJKWJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621331
Record name 1-Bromo-4-(2-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-90-7
Record name 1-Bromo-4-(2-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-methoxyethyl)benzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-(4-Bromophenyl)ethanol (2.0 g) was dissolved in N,N-dimethylformamide (50 mL), and sodium hydride (60% in oil) (0.44 g) was added under ice-cooling. After gradually warming to room temperature, the mixture was stirred for 2 hr, and methyl iodide (2.1 g) was added again under ice-cooling. After gradually warming to room temperature, the mixture was stirred overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=20:1 to 10:1) to give the title compound (1.2 g) as a colorless oil.
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2.1 g
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Synthesis routes and methods IV

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In THF (100 ml) was dissolved 4-bromophenethyl alcohol (10 g). To the mixture was added under ice-cooling 65% sodium hydride (1.7 g), and the mixture was stirred at room temperature for 30 minutes. To the mixture was added dropwise under ice-cooling iodomethane (3.7 ml), and the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=6/1) to give 1-bromo-4-(2-methoxyethyl)benzene (8.3 g). In THF (100 ml) was dissolved 1-bromo-4-(2-methoxyethyl)benzene (8.2 g). To the mixture was added dropwise at −78° C. 1.6M n-butyllithium/hexane (26.0 ml), and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of trimethyl borate (11.8 g) in THF (12 ml), and the mixture was stirred for 30 minutes and warmed to room temperature. To the mixture was added 10% sulfuric acid (40 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was washed with hexane/isopropylether to give 4-(2-methoxyethyl)phenyl borate (3.7 g).
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Synthesis routes and methods V

Procedure details

To a solution of 2-(4-bromophenyl)ethanol (1 g, 5 mmol) in anhydrous THF (10 mL) was added NaH (60% oil dispersion, 0.2 g, 5 mmol). The mixture was stirred at room temperature for 30 min and cooled to −0° C. Iodomethane (920 mg, 6.5 mmole) was added slowly to the mixture and stirred for 8 h. The reaction mixture was then quenched by adding water, extracted with ethyl acetate. The combined organic extracts were dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, 5% ethyl acetate in hexane) to give the title compound as a colorless (1 g, 93% yield). 1H NMR (CDCl3, 400 MHz): 7.39 (d, 2H), 7.08 (d, 2H), 3.56 (t, 2H), 3.33 (s, 3H), 2.82 (t, 2H); MS (ESI) m/z. Calc. 215.1 (M+). Found: 216.3 (M′+1), 218.1 (M++3).
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93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-4-(2-methoxyethyl)benzene
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